Cas no 820245-53-2 (Imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide)

Imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide is a heterocyclic organic compound with applications in pharmaceutical and agrochemical research. Its hydrobromide salt form enhances stability and solubility, facilitating handling and reactivity in synthetic processes. The imidazopyridine scaffold is valuable for developing bioactive molecules, including potential therapeutic agents. Suitable for controlled experimental use.
Imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide structure
820245-53-2 structure
Product Name:Imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide
CAS No:820245-53-2
MF:C8H7BrN2O2
MW:243.057380914688
MDL:MFCD03425066
CID:700134
PubChem ID:2759350
Update Time:2025-06-19

Imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide Chemical and Physical Properties

Names and Identifiers

    • Imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide
    • Imidazo[1,2-a]pyridine-2-carboxylic acid, monohydrobromide
    • Imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide, AldrichCPR
    • AKOS022181986
    • imidazo[1,2-a]pyridine-2-carboxylic acid HBr
    • imidazo[1,2-a]pyridine-2-carboxylic acid;hydrobromide
    • SCHEMBL570786
    • 820245-53-2
    • CS-0326348
    • Imidazo[1,2-a]pyridine-2-carboxylic acid,hydrobromide
    • MFCD03425066
    • FS-6201
    • imidazo[1,2-a]pyridine-2-carboxylicacidhydrobromide
    • DB-370605
    • MDL: MFCD03425066
    • Inchi: 1S/C8H6N2O2.BrH/c11-8(12)6-5-10-4-2-1-3-7(10)9-6;/h1-5H,(H,11,12);1H
    • InChI Key: UBSBABRHGOKSSX-UHFFFAOYSA-N
    • SMILES: Br.OC(C1=CN2C=CC=CC2=N1)=O

Computed Properties

  • Exact Mass: 241.96909g/mol
  • Monoisotopic Mass: 241.96909g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 196
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.6Ų

Imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide Security Information

  • Hazard Category Code: 36
  • Safety Instruction: 26
  • Hazardous Material Identification: Xi

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Additional information on Imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide

Introduction to Imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide (CAS No. 820245-53-2)

Imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide, a compound with the chemical identifier CAS No. 820245-53-2, represents a significant area of interest in the field of pharmaceutical chemistry and medicinal research. This heterocyclic organic compound belongs to the imidazopyridine class, which has garnered considerable attention due to its versatile biological activities and potential therapeutic applications. The structural framework of Imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide incorporates both imidazole and pyridine rings, which are known for their ability to interact with various biological targets, making this molecule a promising candidate for drug discovery.

The< strong>Imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide molecule exhibits unique chemical properties that make it an attractive scaffold for medicinal chemists. The presence of a carboxylic acid group at the 2-position and a hydrobromide salt form enhances its solubility and bioavailability, which are critical factors in the development of effective pharmaceutical agents. Furthermore, the compound's ability to undergo various chemical modifications allows for the synthesis of derivatives with tailored biological activities.

In recent years, there has been a surge in research focused on developing novel therapeutic agents based on imidazopyridine derivatives. These compounds have shown promise in multiple pharmacological areas, including antiviral, anticancer, anti-inflammatory, and antimicrobial applications. The< strong>Imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide, with its well-defined structure and functional groups, has been explored as a potential lead compound in several drug discovery programs.

One of the most compelling aspects of Imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide is its interaction with biological targets such as enzymes and receptors. Studies have demonstrated that this compound can modulate the activity of key proteins involved in various disease pathways. For instance, research has indicated that derivatives of imidazopyridines may inhibit the activity of enzymes like Janus kinases (JAKs), which are implicated in inflammatory responses and autoimmune diseases. Additionally, these compounds have shown potential in targeting protein-protein interactions that are crucial for cancer cell proliferation and survival.

The< strong>CAS No. 820245-53-2 associated with this compound underscores its specific identity and facilitates its identification in scientific literature and databases. This standardized numerical identifier ensures that researchers worldwide can accurately reference and utilize this molecule in their studies. The< strong>Imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide, being a well-characterized compound, serves as a valuable tool for investigating the structure-activity relationships within the imidazopyridine series.

In terms of synthetic chemistry, the preparation of< strong>Imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide involves multi-step organic transformations that highlight the versatility of imidazopyridine scaffolds. The synthesis typically begins with the formation of the imidazopyridine core through condensation reactions between appropriate precursors. Subsequent functionalization at the 2-position with a carboxylic acid group followed by salt formation with hydrobromic acid yields the final product. These synthetic routes have been optimized to ensure high yields and purity, making< strong>CAS No. 820245-53-2 readily available for further research applications.

The pharmacological profile of< strong>Imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide has been extensively studied in preclinical models. Initial investigations have revealed that this compound exhibits moderate potency in inhibiting certain enzymes and receptors relevant to human diseases. For example, it has shown activity against cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation and are often dysregulated in cancer cells. Furthermore, studies have explored its potential as an antiviral agent by examining its interactions with viral proteases and polymerases.

The< strong>CAS No. 820245-53-2 designation ensures that researchers can reliably source this compound from chemical suppliers who adhere to stringent quality control measures. This reliability is crucial for maintaining consistency across different experimental conditions and ensuring reproducibility of results in scientific studies. The availability of high-purity< strong>Imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide allows researchers to conduct detailed mechanistic studies and explore its potential as a lead compound for further drug development.

In conclusion,< strong>Imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide (CAS No. 820245-53-2) represents a significant compound in pharmaceutical research due to its unique structural features and promising biological activities. Its role as a scaffold for developing novel therapeutic agents underscores its importance in medicinal chemistry. As research continues to uncover new applications for imidazopyridines,< strong>CAS No. 820245-53-2 will remain a valuable resource for scientists exploring innovative treatments for various diseases.

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